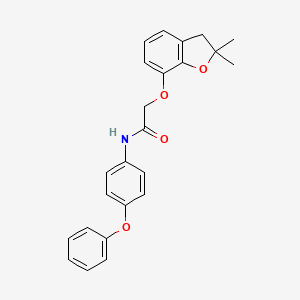

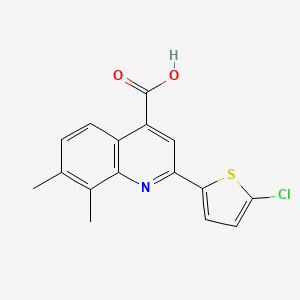

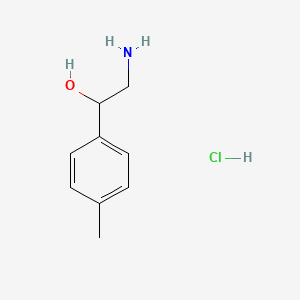

![molecular formula C15H14N2O5 B2552939 2-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate CAS No. 110449-07-5](/img/structure/B2552939.png)

2-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate is a chemical entity that appears to be a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. This structure is often found in various biologically active molecules and pharmaceuticals.

Synthesis Analysis

While the specific synthesis of 2-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate is not detailed in the provided papers, similar compounds have been synthesized using different starting materials and catalysts. For instance, the synthesis of related heterocyclic scaffolds has been achieved through photoinduced one-electron reductive β-activation of an α,β-unsaturated carbonyl moiety for stereoselective C-C bond formation . Another approach involved the preparation of heterocyclic systems from acetoacetic esters, which were used as reagents for the preparation of various pyrimidinone derivatives .

Molecular Structure Analysis

The molecular structure of the compound would likely be characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and possibly X-ray crystallography. These methods provide information about the arrangement of atoms within the molecule and the configuration of the pyrimidine ring. For example, the structure of a related compound, a chiral dihydropyridine derivative, was characterized using these techniques, revealing its stereochemistry and confirming its R-type configuration .

Chemical Reactions Analysis

The pyrimidine core of the compound can undergo various chemical reactions, including cyclocondensation, which is a common method for synthesizing iminothiazolidinone derivatives . These reactions typically involve the formation of new rings by the reaction of bifunctional or polyfunctional substrates, which can lead to the creation of complex heterocyclic systems with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate would include its melting point, solubility, optical rotation, and stability. These properties are essential for understanding the behavior of the compound under various conditions and for its potential application in drug development. For instance, the melting point of a related chiral compound was determined to be 163-164°C, and its optical rotation was measured using a polarimeter .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Heterocyclic Derivatives

The compound serves as a precursor in the one-pot synthesis of various heterocyclic derivatives. It reacts under certain conditions to form 2H-pyrano[2,3-d]pyrimidine derivatives and highly substituted dialkyl derivatives, showing its utility in generating complex organic molecules under neutral conditions (Bayat et al., 2012).

Chemical Structure Characterization

The structure of related compounds, such as (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, has been extensively studied through various spectroscopic methods like NMR, IR, MS, and X-ray crystallography, demonstrating the compound's relevance in structural chemistry and molecular analysis (Mao et al., 2015).

Applications in Material Science and Catalysis

- Ligand Preparation and Complex Formation: Novel heterocyclic ligands derived from the compound have been prepared and characterized, demonstrating its potential in forming complex structures with metals like palladium. These complexes have distinct bonding characteristics and structural types, indicating its applicability in material science and catalysis (Kareem et al., 2019).

Contributions to Organic Chemistry

- Synthesis of Isoxazolines and Isoxazoles: The compound is involved in the preparation of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives which are further utilized to synthesize novel isoxazolines and isoxazoles, indicating its significance in creating pharmacologically relevant structures (Rahmouni et al., 2014).

Applications in Drug Synthesis and Pharmacology

- Synthesis of Anticancer Agents: Derivatives of the compound have been synthesized and evaluated for their anticancer activities. Some of these derivatives have shown promising results against specific cancer cell lines, indicating the compound's potential in the field of medicinal chemistry and drug development (Abdellatif et al., 2014).

Propiedades

IUPAC Name |

[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-9(18)22-12-7-5-4-6-10(12)8-11-13(19)16(2)15(21)17(3)14(11)20/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWIYOZTTGKFIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C=C2C(=O)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

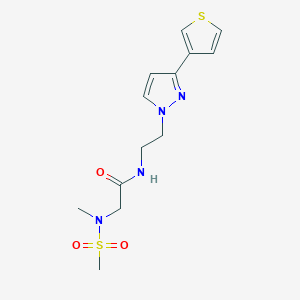

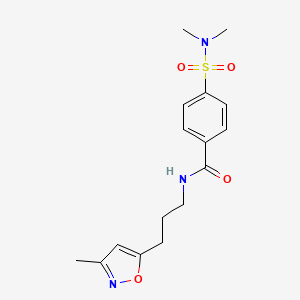

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2552860.png)

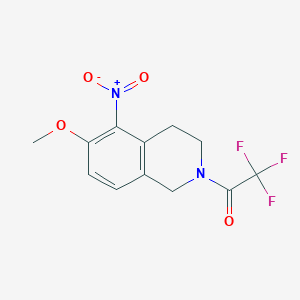

![(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2552865.png)

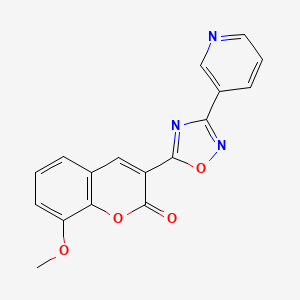

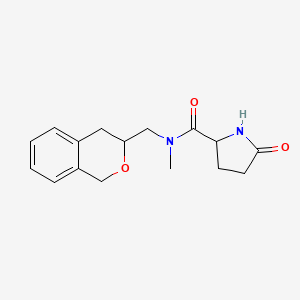

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2552866.png)

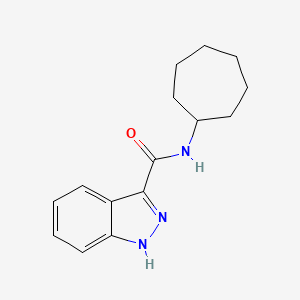

![2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B2552871.png)